molecular formula C15H15ClFN B13170191 [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine

Katalognummer: B13170191
Molekulargewicht: 263.74 g/mol
InChI-Schlüssel: JDKNHBSQXOKESP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is an organic compound that features both chlorophenyl and fluoromethylphenyl groups attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoro-4-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which [(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(4-Chlorophenyl)methyl][(3-fluorophenyl)methyl]amine
  • [(4-Chlorophenyl)methyl][(4-methylphenyl)methyl]amine
  • [(4-Chlorophenyl)methyl][(3-chloro-4-methylphenyl)methyl]amine

Uniqueness

[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine is unique due to the presence of both chlorophenyl and fluoromethylphenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Eigenschaften

Molekularformel

C15H15ClFN

Molekulargewicht

263.74 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C15H15ClFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3

InChI-Schlüssel

JDKNHBSQXOKESP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.